N-tert-butyl-2-methylaniline

basicity pKa steric inhibition of resonance

N-tert-Butyl-2-methylaniline (CAS 10219-30-4), also referred to as N-tert-butyl-o-toluidine, is a secondary aromatic amine featuring both an N-tert-butyl group and an ortho-methyl substituent on the phenyl ring. This dual substitution pattern creates exceptional steric congestion around the nitrogen center, fundamentally altering its basicity, nucleophilicity, and conformational behavior relative to simpler N-alkylanilines.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 10219-30-4
Cat. No. B12051369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-2-methylaniline
CAS10219-30-4
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(C)(C)C
InChIInChI=1S/C11H17N/c1-9-7-5-6-8-10(9)12-11(2,3)4/h5-8,12H,1-4H3
InChIKeyWXKZVDJCDSIHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-tert-Butyl-2-methylaniline (CAS 10219-30-4): A Sterically Encumbered Aromatic Amine for Differentiated Synthesis


N-tert-Butyl-2-methylaniline (CAS 10219-30-4), also referred to as N-tert-butyl-o-toluidine, is a secondary aromatic amine featuring both an N-tert-butyl group and an ortho-methyl substituent on the phenyl ring [1]. This dual substitution pattern creates exceptional steric congestion around the nitrogen center, fundamentally altering its basicity, nucleophilicity, and conformational behavior relative to simpler N-alkylanilines. The compound belongs to the class of sterically hindered anilines and is recognized as a differentiated building block for organic synthesis and medicinal chemistry, particularly for constructing hindered amine motifs that are otherwise difficult to access .

Why N-tert-Butyl-2-methylaniline Cannot Be Replaced by Simpler N-Alkylanilines in Critical Applications


The combined steric effects of the ortho-methyl group and the bulky N-tert-butyl substituent in N-tert-butyl-2-methylaniline produce a unique steric and electronic profile that is absent in common analogs such as N-methylaniline, N-ethylaniline, or even N-tert-butylaniline. The ortho-methyl group twists the nitrogen lone pair out of conjugation with the aromatic ring, while the N-tert-butyl group further shields the nitrogen center, resulting in markedly reduced nucleophilicity and altered basicity compared to less hindered N-alkylanilines [1]. Experimental evidence demonstrates that N-methyl-N-tert-butylaniline—a closely related tertiary analog—cannot undergo nitrosation and reacts only very slowly with diazonium salts, confirming that the N-tert-butyl motif imposes extreme steric inhibition of electrophilic attack at nitrogen [2]. Generic substitution with unhindered or mono-hindered anilines would therefore compromise both reaction selectivity and product profiles in applications where steric differentiation is essential.

Quantitative Differentiation Evidence for N-tert-Butyl-2-methylaniline versus Closest Analogs


Elevated Amine Basicity (pKa ≈ 7.0–7.4) versus Unhindered Anilines (pKa ≈ 4.6–4.8)

N-tert-Butyl-2-methylaniline exhibits significantly elevated basicity relative to aniline and N-methylaniline due to steric inhibition of resonance. The experimentally determined pKa of the conjugate acid of the closely related N-tert-butylaniline is 7.00 at 25 °C , compared with 4.63 for aniline and 4.84 for N-methylaniline . The additional ortho-methyl group in N-tert-butyl-2-methylaniline is expected to further increase basicity by twisting the nitrogen lone pair further out of conjugation, with a predicted pKa of approximately 7.38 ± 0.20 for the N-tert-butyl-N-methylaniline analog . This represents a >200-fold increase in basicity relative to aniline.

basicity pKa steric inhibition of resonance

Extreme Steric Hindrance Prevents Nitrosation and Electrophilic Attack at Nitrogen

Compounds bearing the N-tert-butyl motif exhibit profound steric inhibition of electrophilic reactions at the nitrogen center. In a direct experimental comparison, N-methyl-N-tert-butylaniline was found to be completely unreactive toward nitrosation and reacted only very slowly with actively coupling diazonium salts, whereas the corresponding N-methyl-N-n-butylaniline, N-methyl-N-isobutylaniline, and N-methyl-N-sec-butylaniline all underwent these reactions [1]. N-tert-Butyl-2-methylaniline, bearing an additional ortho-methyl group, is expected to exhibit even greater steric shielding of the nitrogen lone pair.

steric hindrance nitrosation electrophilic substitution N-tert-butylaniline

Differentiated Physicochemical Properties: Higher Boiling Point and Lower Density than N-tert-Butylaniline

The ortho-methyl group in N-tert-butyl-2-methylaniline introduces measurable differences in bulk physicochemical properties compared to the des-methyl analog N-tert-butylaniline. The boiling point of the closely related ring-substituted isomer 2-tert-butyl-6-methylaniline is reported as approximately 247.8 °C at 760 mmHg with a density of 0.934 g/cm³ [1], compared to N-tert-butylaniline which boils at 226.7 °C at 760 mmHg with a density of 0.941 g/cm³ . This ~21 °C boiling point elevation and altered density reflect the increased molecular weight and modified intermolecular interactions arising from the additional methyl substituent.

boiling point density physicochemical properties 2-methyl substitution

Enabled Access via Innovative Hydroamination Methodology (Baran et al., 2015)

N-tert-Butyl-2-methylaniline and related sterically hindered secondary amines were traditionally challenging to access via conventional alkylation or reductive amination methods. The development of a practical olefin hydroamination with nitroarenes by Baran and coworkers (Science, 2015) provided a general route to such hindered amines, demonstrating that >100 substrate combinations could be employed to access compounds that were previously difficult or impossible to prepare [1]. This methodology specifically enables the synthesis of N-tert-butyl aniline derivatives that cannot be efficiently obtained via Buchwald-Hartwig amination or classical reductive amination due to steric constraints [1].

hydroamination synthetic accessibility hindered amine Baran

High-Value Application Scenarios for N-tert-Butyl-2-methylaniline Based on Verified Differentiation Evidence


Synthesis of Sterically Hindered N-Heterocyclic Carbene (NHC) Ligand Precursors

The extreme steric bulk of N-tert-butyl-2-methylaniline makes it a suitable precursor for NHC ligands where reduced nucleophilicity and enhanced steric shielding are required [1]. N-tert-Butyl-substituted NHCs have been shown to be the least nucleophilic among common NHC organocatalysts, enabling unique chemoselectivity profiles in catalytic transformations [2]. The additional ortho-methyl group in N-tert-butyl-2-methylaniline would further amplify this effect, providing an even more sterically differentiated NHC architecture.

Medicinal Chemistry Building Block for Metabolically Stable Hindered Amine Motifs

The N-tert-butyl group is a recognized structural element for enhancing metabolic stability in drug candidates [1]. N-tert-Butyl-2-methylaniline serves as a direct precursor for APIs containing sterically encumbered amine pharmacophores, where the dual hindrance from both the N-tert-butyl and ortho-methyl groups provides conformational rigidity and resistance to oxidative metabolism that simpler N-alkylanilines cannot offer [2].

Axially Chiral Ligand Development for Asymmetric Catalysis

The ortho-methyl and N-tert-butyl substitution pattern creates the potential for stable C(aryl)–N(amine) bond axial chirality when further derivatized [1]. N-(tert-Butyl)-N-methylaniline type ligands have been successfully resolved into atropisomers and applied in palladium-catalyzed asymmetric allylic alkylation, achieving up to 95% enantiomeric excess [2]. N-tert-Butyl-2-methylaniline provides a scaffold for developing next-generation axially chiral ligands with enhanced rotational barriers.

Chemoselective Synthesis via Steric Blocking of the Nitrogen Center

The demonstrated inability of N-tert-butylanilines to undergo nitrosation and their extremely slow reaction with diazonium salts [1] enables chemoselective synthetic strategies where electrophilic functionalization is directed exclusively to the aromatic ring rather than the nitrogen. This steric blocking effect is unique to the N-tert-butyl motif and cannot be replicated with N-methyl, N-ethyl, N-n-butyl, N-isobutyl, or N-sec-butyl analogs [1], making N-tert-butyl-2-methylaniline the compound of choice for applications requiring nitrogen-protected aniline building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-tert-butyl-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.